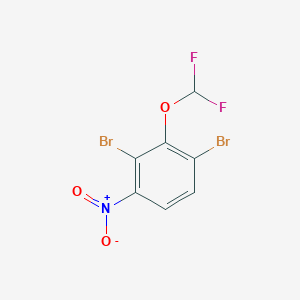![molecular formula C12H14F3NO4S2 B3001672 4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1009729-55-8](/img/structure/B3001672.png)
4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a chemical entity that appears to be related to various sulfanyl and sulfonyl compounds. While the specific compound is not directly discussed in the provided papers, the related research can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the addition of benzenesulfinic acid to quinones, as seen in the synthesis of phenyl-sulfonylhydroquinones . This suggests that similar sulfonation reactions could be applicable in the synthesis of the target compound. Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from readily available starting materials and the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a radical relay strategy provide examples of methodologies that could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the FT-IR spectrum of a triazole-thione compound was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . This indicates that similar computational methods could be employed to predict the molecular structure and vibrational properties of the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. The oxidation of phenylsulfonylhydroquinones to yield corresponding quinones, which then react with dienes to give Diels–Alder adducts , demonstrates the potential reactivity of sulfonyl groups in chemical transformations. This knowledge could be extrapolated to predict the reactivity of the sulfonyl and sulfanyl groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in some of the studies. For example, the molecular electrostatic potential (MEP) map of a triazole-thione compound shows negative regions localized over sulfur atoms, indicating possible sites for nucleophilic attack . This suggests that the target compound may also exhibit regions of varying electron density, which could influence its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Photolabile Properties in Aqueous Solutions
Sulfamethoxazole, a compound closely related to 4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid, demonstrates significant photolability in acidic aqueous solutions. This property leads to the formation of several photoproducts, indicating a potential area of study in photochemical reactions and their products (Zhou & Moore, 1994).
Acidity Constants and Tautomeric Forms
Studies on acidity constants of similar benzolsulfonamide compounds, including 2-benzenesulfonamido-pyridine and 2-sulfanilamido-pyrimidine, have been conducted. These studies provide insights into the effects of substituents on acidity values and the existence of tautomeric forms in these compounds (Willi & Meier, 1956).
Synthesis in Cardiotonic Drug Preparation
An alternative synthesis method for 2-Methoxy-4-(methylsulfanyl)benzoic Acid, closely related to the compound of interest, has been developed. This synthesis plays a role in the resynthesis of cardiotonic drugs Sulmazole and Isomazole, highlighting its importance in pharmaceutical preparations (Lomov, 2019).
Sulfonylation Reactions in Organic Chemistry
In the field of organic chemistry, sulfonamides such as this compound can play a crucial role in sulfonylation reactions. These reactions have significant implications in the synthesis of complex organic compounds (Nara, Harjani, & Salunkhe, 2001).
Physicochemical Interactions with Surfactants
The interaction of sulfonamide derivatives with cationic surfactants has been studied, revealing insights into their physicochemical properties. This research can inform the development of new materials and chemical processes (Danish, Ashiq, & Nazar, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c1-21-6-5-10(11(17)18)16-22(19,20)9-4-2-3-8(7-9)12(13,14)15/h2-4,7,10,16H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORJJLXLJKFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

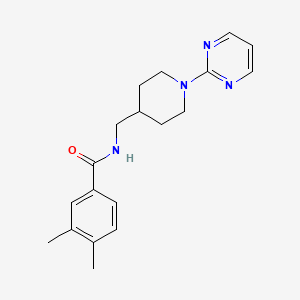
![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)
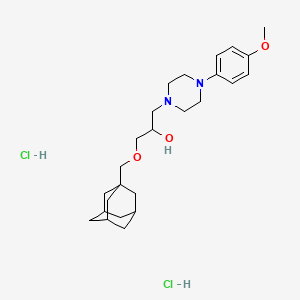
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
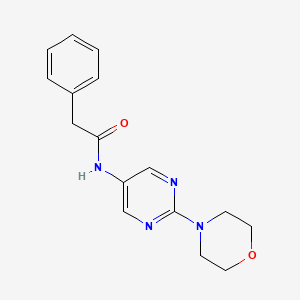
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
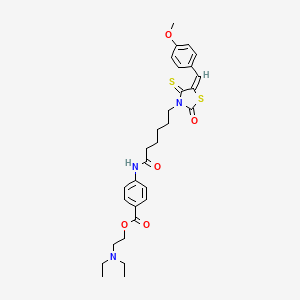
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)
